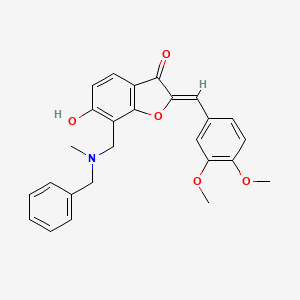

![molecular formula C25H40N2O B2838934 N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea CAS No. 866131-95-5](/img/structure/B2838934.png)

N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

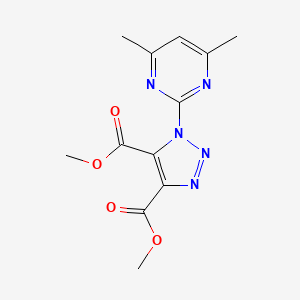

“N-cyclohexyl-N-methyl-N’-[4-(4-pentylcyclohexyl)phenyl]urea” is a chemical compound with the molecular formula C25H40N2O . It has a molecular weight of 384.61 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C25H40N2O/c1-3-4-6-9-20-12-14-21(15-13-20)22-16-18-23(19-17-22)26-25(28)27(2)24-10-7-5-8-11-24/h16-21,24H,3-15H2,1-2H3,(H,26,28) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 384.61 . It is a solid in its physical form .Scientific Research Applications

Cytokinin Activity and Plant Growth Regulation

Research has shown that derivatives of N-phenyl-N'-(4-pyridyl)urea exhibit cytokinin activity, which plays a crucial role in promoting cell division and differentiation in plants. For example, certain derivatives have been synthesized and tested for their ability to stimulate tobacco callus growth, showing significant cytokinin activity comparable to known compounds like N6-benzyladenine. These findings suggest potential applications in agriculture for enhancing plant growth and productivity (Takahashi et al., 1978).

Anticonvulsant Properties

Another area of application is in the development of anticonvulsant medications. For example, N-[(4-cycloheptylaminopyrid-3-yl)sulfonyl]-N'-cycloheptyl urea and related compounds have been evaluated for their effectiveness in preventing seizures in mice models, showing a promising protective index and potency that is similar to phenytoin, a well-known anticonvulsant drug (Masereel et al., 1997).

Anticancer Activity

The structural modification of urea derivatives has also been linked to potential anticancer applications. Certain phenyl-chloroethyl ureas, including cyclohexylphenyl-chloroethyl urea, have been studied for their ability to induce cell cycle arrest in cancer cells, suggesting a pathway for developing new anticancer drugs (Bouchon et al., 2007).

Material Science Applications

Urea derivatives have been explored for their utility in material science, particularly in the stabilization of polymers. For instance, specific urea derivatives demonstrate antimicrobial activity and can act as thermal stabilizers for rigid polyvinyl chloride, highlighting their potential in enhancing the durability and longevity of plastics (Mohamed & El-Ghany, 2017).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-cyclohexyl-1-methyl-3-[4-(4-pentylcyclohexyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O/c1-3-4-6-9-20-12-14-21(15-13-20)22-16-18-23(19-17-22)26-25(28)27(2)24-10-7-5-8-11-24/h16-21,24H,3-15H2,1-2H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIYGRHRFLODIPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)NC(=O)N(C)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-methyl-N'-[4-(4-pentylcyclohexyl)phenyl]urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B2838853.png)

![2-[3-(5-Fluoropentyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2838859.png)

![N-(4-methoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclopentane]-4-ylsulfanylacetamide](/img/structure/B2838860.png)

![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2838866.png)

![6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2838869.png)

![1-(4-Acetylpiperazin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2838872.png)